N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound belongs to the class of benzodioxine carboxamides, characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The unique structural feature of this molecule is its substitution pattern: the carboxamide nitrogen is connected to a piperidin-4-ylmethyl group, which is further substituted at the 1-position with a pyrazin-2-yl moiety. This combination introduces both lipophilic (benzodioxine, piperidine) and hydrogen-bonding (pyrazine, carboxamide) elements, making it a candidate for pharmacological studies targeting enzymes or receptors with heterocyclic binding pockets.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(17-13-25-15-3-1-2-4-16(15)26-17)22-11-14-5-9-23(10-6-14)18-12-20-7-8-21-18/h1-4,7-8,12,14,17H,5-6,9-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSBZITURBMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions.
Formation of the Benzodioxine Moiety: The benzodioxine structure is formed through cyclization reactions involving catechol derivatives.
Coupling Reactions: The final step involves coupling the piperidine and pyrazine rings with the benzodioxine moiety using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on molecular features, substituents, and available data.
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazine-piperidine substituent distinguishes it from analogs with thian (saturated sulfur ring, ), thiophene (aromatic sulfur ring, ), or pyrazole (nitrogen-containing ring, ).
Positional Isomerism :
- The carboxamide group in the target compound is at the 2-position of the benzodioxine, whereas analogs like BK80993 () feature a 5-carboxamide substitution. This positional difference could influence steric interactions in binding pockets.
Pharmacological Implications: Compounds like doxazosin-related impurities () share the benzodioxine-carboxamide backbone but are modified with piperazine or alkylamino groups. These are associated with α-adrenergic receptor antagonism, suggesting the target compound might exhibit similar or divergent bioactivity.
Research Findings and Limitations
- Data Gaps: No explicit pharmacological or pharmacokinetic data (e.g., IC₅₀, LogP) are available in the provided evidence.
- Structural-Activity Relationship (SAR) : The substitution of pyrazine for thiophene or thian () may modulate electron distribution and lipophilicity, critical for blood-brain barrier penetration or metabolic stability.
Biological Activity
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, synthesizing current research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzodioxane moiety and a piperidine ring. The presence of the pyrazine group is noteworthy as it may contribute to the compound's biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzodioxane compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound is also explored for its potential as an enzyme inhibitor. Studies have shown that benzodioxane derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for various compounds in this category suggest strong inhibitory effects, with some derivatives showing IC50 values below 1 µM .
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 2.14 |
Anticancer Properties
The 1,4-benzodioxane moiety has been linked to anticancer activity. For example, certain derivatives have shown growth inhibitory effects in cancer cell lines, particularly in ovarian carcinoma models . The mechanism involves inhibition of critical pathways such as p38α MAPK, which is essential in various physiological processes related to cancer progression.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antibacterial Activity : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, revealing moderate to strong antibacterial activity .
- Enzyme Inhibition Study : Research focused on the inhibitory effects of benzodioxane derivatives on AChE and urease demonstrated promising results, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Research : Investigations into the growth inhibition of ovarian carcinoma cells by benzodioxane bisamide probes have underscored the importance of structural modifications for enhancing biological activity .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions:
Piperidine Functionalization : React 1-(pyrazin-2-yl)piperidin-4-amine with chloroacetyl chloride under nucleophilic substitution conditions (e.g., in DMF with LiH as a base) to introduce the methyl-chloro intermediate .
Coupling with Benzodioxine Core : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the chloroacetyl intermediate with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Key Reagents: Chloroacetyl chloride, EDC/HOBt, DMF, LiH.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine, pyrazine, and benzodioxine moieties (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 8.5–9.0 ppm for pyrazine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₃O₃) .
- HPLC-PDA : Assess purity (>95%) and detect impurities using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reaction conditions?
- Methodological Answer :
- Factor Screening : Use a fractional factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, vary temperature (25–80°C) and solvent (DMF vs. THF) .
- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between factors (e.g., LiH concentration vs. reaction time) .
- Validation : Confirm optimal conditions (e.g., 60°C, DMF, 1.5 eq LiH) with triplicate runs to ensure reproducibility .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT receptors. Focus on hydrogen bonding between the carboxamide group and receptor residues (e.g., Asp155 in 5-HT₂A) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable docking) .
- Free Energy Calculations : Compute binding free energy (ΔG) using MM-PBSA to rank affinity compared to known ligands .
Q. How should researchers resolve contradictions in in vitro biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay Validation :
Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) to confirm target engagement .
Buffer Conditions : Test pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to identify artifact-prone conditions .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
